Technical Whitepaper: Physicochemical Profiling and Application of 4-Bromofuran-2-carbohydrazide in Drug Discovery
Technical Whitepaper: Physicochemical Profiling and Application of 4-Bromofuran-2-carbohydrazide in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, halogenated heterocyclic building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-Bromofuran-2-carbohydrazide (CAS: 1399664-43-7) has emerged as a highly valuable intermediate, particularly in the development of next-generation broad-spectrum antifungal agents[1]. By serving as the core scaffold for synthesizing N′-(salicylidene)heteroarenecarbohydrazides, this compound plays a pivotal role in targeting and inhibiting fungal sphingolipid glucosylceramide (GlcCer) biosynthesis, a pathway essential for the virulence and cell division of pathogens like Cryptococcus neoformans and Aspergillus fumigatus[2].
This whitepaper provides an in-depth analysis of the physicochemical properties of 4-Bromofuran-2-carbohydrazide, details a self-validating microwave-assisted synthesis protocol, and maps its mechanistic role in structure-activity relationship (SAR) driven drug design.
Physicochemical Properties & Structural Dynamics
The molecular architecture of 4-Bromofuran-2-carbohydrazide consists of a central furan heteroaromatic ring, a bromine atom at the C4 position, and a carbohydrazide moiety at the C2 position.
The strategic placement of the bromine atom exerts a strong inductive electron-withdrawing effect, which modulates the electron density of the furan ring. This halogenation significantly enhances the lipophilicity of the molecule compared to its non-brominated analogs, a critical factor for penetrating thick fungal cell walls[2]. Furthermore, the carbohydrazide group provides essential hydrogen bond donor and acceptor sites, enabling the formation of stable Schiff bases (acylhydrazones) during downstream derivatization[2].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics of the compound, essential for in silico ADME/Tox predictions and formulation modeling.
| Physicochemical Property | Value / Description |
| IUPAC Name | 4-Bromofuran-2-carbohydrazide |
| CAS Registry Number | 1[1] |
| Molecular Formula | C5H5BrN2O2[1] |
| Molecular Weight | 205.01 g/mol [1] |
| Total Heavy Atoms | 13[3] |
| Aromatic Heavy Atoms | 5[3] |
| Hydrogen Bond Donors | 2 (-NH, -NH2) |
| Hydrogen Bond Acceptors | 4 (Furan-O, Carbonyl-O, Hydrazine-N x2) |
Chemical Synthesis: Microwave-Assisted Hydrazinolysis
The synthesis of 4-Bromofuran-2-carbohydrazide requires precise control over reaction conditions to prevent the degradation of the furan ring or the premature cleavage of the carbon-bromine bond. The following self-validating protocol utilizes microwave irradiation to achieve high-yield nucleophilic acyl substitution[4].
Step-by-Step Methodology & Causality
Step 1: Reaction Assembly
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Action: Mix methyl 4-bromofuran-2-carboxylate (270 mg, 1.3 mmol) with hydrazine monohydrate (1 mL, 20 mmol) in methanol (3 mL)[4].
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Causality: A ~15-fold molar excess of hydrazine is critical. It acts as both a potent nucleophile and a basic catalyst, driving the equilibrium of the acyl substitution forward. Kinetically, this massive excess sterically hinders the formation of unwanted symmetric diacylhydrazines. Methanol serves as a polar protic solvent to stabilize the transition state.
Step 2: Microwave-Assisted Hydrazinolysis
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Action: Irradiate the mixture in a dedicated microwave reactor at 90 °C for 90 minutes at a constant power of 100 W[4].
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Causality: Conventional thermal heating of halogenated furans can lead to debromination or ring-opening side reactions. Microwave irradiation provides rapid, localized dielectric heating, drastically reducing reaction time and improving the thermodynamic yield of the hydrazide without degrading the sensitive C4-bromine bond[4].
Step 3: Isolation and Precipitation
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Action: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Add 30 mL of ice-cold water to the residue to induce crystallization[4].
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Causality: Removing the methanol shifts the solubility matrix. The addition of ice-cold water exploits the differential solubility of the product (hydrophobic bromofuran ring + polar hydrazide) versus the highly water-soluble unreacted hydrazine, forcing the 4-bromofuran-2-carbohydrazide to precipitate as a highly pure crystalline solid[4].
Step 4: Self-Validation & Quality Control
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Action: Filter the crystals and subject them to analytical validation to confirm structural integrity before downstream use.
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Validation Metrics:
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1H NMR (DMSO-d6): Confirm the complete disappearance of the methyl ester singlet (typically ~3.8 ppm). Validate the appearance of a broad singlet (>9.0 ppm) for the -NH- proton and a broad signal (~4.5 ppm) for the -NH2 protons.
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LC-MS: Confirm the presence of the [M+H]+ ion. The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 205 and 207, definitively validating the retention of the C4-bromine atom[1].
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Fig 1. Microwave-assisted hydrazinolysis workflow for 4-Bromofuran-2-carbohydrazide synthesis.
Pharmacological Application: Targeting Fungal GlcCer Synthesis
The primary application of 4-Bromofuran-2-carbohydrazide lies in its conversion into acylhydrazones, specifically 2[2]. These compounds represent a breakthrough in combating antimicrobial resistance by targeting a novel mechanism of action: the inhibition of fungal sphingolipid glucosylceramide (GlcCer) synthesis[2].
GlcCer is a critical membrane component essential for the cell division and virulence of pathogenic fungi. By utilizing 4-Bromofuran-2-carbohydrazide as a building block, researchers have successfully synthesized lead compounds that exhibit exceptionally high selectivity indices (SI ≥ 500) and display synergistic effects when combined with clinical antifungal drugs like fluconazole and caspofungin[2].
Fig 2. Pharmacological pathway of 4-Bromofuran-2-carbohydrazide derivatives in fungal inhibition.
Structure-Activity Relationship (SAR) & ADME/Tox Optimization
In the context of Structure-Activity Relationship (SAR) studies, the 4-bromo substitution on the furan ring is not merely structural—it is highly functional.
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Halogen Bonding and Target Affinity: The bromine atom acts as a potent halogen bond donor. This interaction allows the resulting acylhydrazone to anchor deeply within the hydrophobic pockets of the GlcCer synthase enzyme, significantly lowering the Minimum Inhibitory Concentration (MIC80) against strains like C. neoformans[2].
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Metabolic Stability: The presence of the heavy halogen at the C4 position blocks potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the biological half-life of the compound in vivo.
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Toxicity Profiling: Extensive in silico modeling (utilizing pkCSM and QikProp programs) indicates that while hepatotoxicity is a common hurdle in antifungal development, derivatives built upon the 4-Bromofuran-2-carbohydrazide scaffold maintain highly favorable ADME/Tox profiles, successfully avoiding structural flags associated with liver toxicity[2].
References
1.[3] "CAS:26095-97-6, 呋喃-2,5-二甲酰肼-毕得医药: Physicochemical Properties", Bidepharm, 3 2.[1] "1399664-43-7 | 4-Bromofuran-2-carbohydrazide", BLDpharm, 1 3.[2] "SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents", National Institutes of Health (NIH) / PMC, 2 4.[4] "SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents (Methodology)", National Institutes of Health (NIH) / PMC, 4
Sources
- 1. 1399664-43-7|4-Bromofuran-2-carbohydrazide|BLDpharm [bldpharm.com]
- 2. SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS:26095-97-6, 呋喃-2,5-二甲酰肼-毕得医药 [bidepharm.com]
- 4. SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
